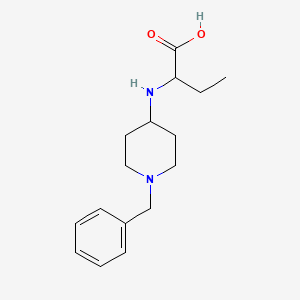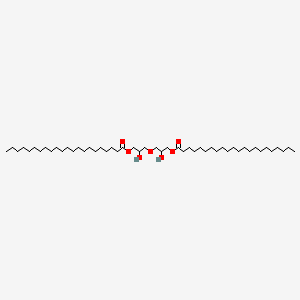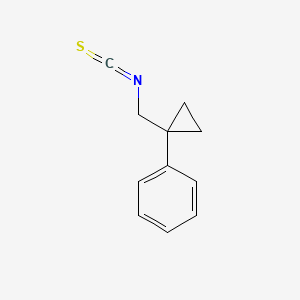
(1-Phenylcyclopropyl)methyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Phenylcyclopropyl)methyl isothiocyanate is an organic compound with the molecular formula C11H11NS It is characterized by a cyclopropyl ring attached to a phenyl group and an isothiocyanate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1-Phenylcyclopropyl)methyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of (1-phenylcyclopropyl)methylamine with thiophosgene. The reaction typically occurs under anhydrous conditions and requires a solvent such as dichloromethane. The reaction proceeds as follows:
(1-Phenylcyclopropyl)methylamine+Thiophosgene→(1-Phenylcyclopropyl)methyl isothiocyanate+Hydrogen chloride
Another method involves the use of isocyanides and elemental sulfur in the presence of amine catalysts. This method is more sustainable and avoids the use of highly toxic reagents like thiophosgene .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Phenylcyclopropyl)methyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Cycloaddition Reactions: These reactions often require the presence of a catalyst, such as a Lewis acid, and are conducted under mild heating conditions.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
(1-Phenylcyclopropyl)methyl isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and biologically active compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Wirkmechanismus
The mechanism of action of (1-Phenylcyclopropyl)methyl isothiocyanate involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity and disruption of cellular processes. The compound’s antimicrobial and anticancer effects are attributed to its ability to induce oxidative stress and apoptosis in target cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the cyclopropyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of a cyclopropyl group.
Allyl isothiocyanate: Contains an allyl group instead of a cyclopropyl group.
Uniqueness
(1-Phenylcyclopropyl)methyl isothiocyanate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
75180-41-5 |
|---|---|
Molekularformel |
C11H11NS |
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
[1-(isothiocyanatomethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C11H11NS/c13-9-12-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-8H2 |
InChI-Schlüssel |
LOQAGKKIXWJZSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CN=C=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


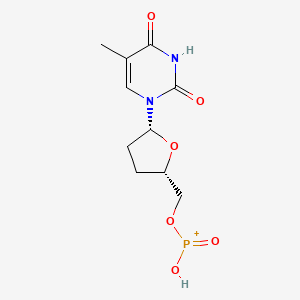

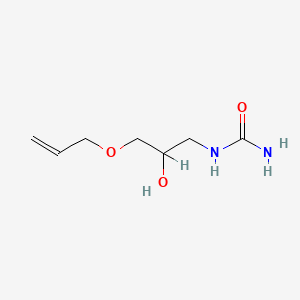
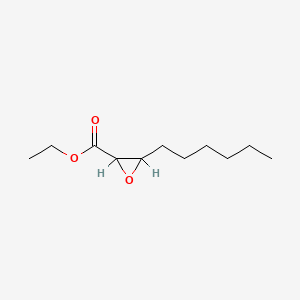
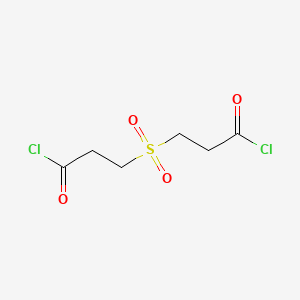
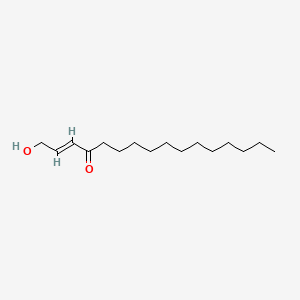

![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)


